4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide
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Overview
Description
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfonylamino group, and a methoxyphenyl group.
Preparation Methods
The synthesis of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide involves multiple steps and specific reaction conditions. One common synthetic route includes the reaction of 4-chlorobenzenesulfonyl chloride with 4-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-aminobenzamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide can be compared with similar compounds such as:
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-ethoxyphenyl)methylideneamino]benzamide: This compound has an ethoxy group instead of a methoxy group, which may affect its reactivity and biological activity.
4-(2-((((4-chlorophenyl)sulfonyl)amino)ac)carbohydrazonoyl)ph 4-bromobenzoate: This compound has a different substituent pattern, which may lead to different chemical and biological properties.
Properties
CAS No. |
477732-16-4 |
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Molecular Formula |
C21H18ClN3O4S |
Molecular Weight |
443.9 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H18ClN3O4S/c1-29-19-10-2-15(3-11-19)14-23-24-21(26)16-4-8-18(9-5-16)25-30(27,28)20-12-6-17(22)7-13-20/h2-14,25H,1H3,(H,24,26) |
InChI Key |
XYPKZRRUOBSIQV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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